

# Commercial Suppliers, Application Notes, and Protocols for CD 10899

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CD 10899  |           |
| Cat. No.:            | B12379854 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

CD 10899 is a potent and pharmacologically active hydroxylated metabolite of Volasertib, an ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] As a key regulator of the cell cycle, particularly during mitosis, PLK1 is a well-established target in oncology research. Inhibition of PLK1 by compounds such as CD 10899 can lead to mitotic arrest and subsequent apoptosis in cancer cells, making it a valuable tool for cancer research and drug development. This document provides a comprehensive overview of the commercial suppliers of CD 10899, detailed application notes, and experimental protocols for its use in research settings.

## **Commercial Suppliers**

**CD 10899** is available for research purposes from the following specialized chemical suppliers:

| Supplier                | Catalog Number | Purity | Availability |
|-------------------------|----------------|--------|--------------|
| MedChemExpress<br>(MCE) | HY-160624      | >98%   | Inquire      |
| TargetMol               | T86023         | >98%   | Inquire      |

Note: This product is intended for research use only and is not for human or veterinary use.



# **Physicochemical and Biological Properties**

A summary of the key quantitative data for CD 10899 is presented in the table below.

| Property           | Value                                                                                                                                        | Reference |
|--------------------|----------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Name      | N-((1R,2S)-2-(((5-(((S)-1-(4-(dimethylamino)butanoyl)azep an-3-yl)oxy)pyrimidin-2-yl)amino)methyl)cyclopropyl)-[1,1'-biphenyl]-4-carboxamide | N/A       |
| CAS Number         | 1331770-20-7                                                                                                                                 | [4][5]    |
| Molecular Formula  | C34H50N8O4                                                                                                                                   | [4]       |
| Molecular Weight   | 634.81 g/mol                                                                                                                                 | [4]       |
| Biological Target  | Polo-like kinase 1 (PLK1)                                                                                                                    | [1][2][3] |
| IC50 (PLK1)        | 6 nM                                                                                                                                         | [1][2][3] |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 1 year.                                                                                     | [6]       |

# **Signaling Pathway**

**CD 10899** exerts its biological effects by inhibiting the Polo-like kinase 1 (PLK1) signaling pathway, which is crucial for the regulation of mitotic progression. A simplified diagram of this pathway is illustrated below.





Click to download full resolution via product page

Simplified PLK1 signaling pathway during the G2/M transition of the cell cycle.

# **Application Notes**



**CD 10899** is a valuable research tool for studying the roles of PLK1 in cell cycle regulation and for investigating the anti-proliferative effects of PLK1 inhibition in cancer cells. Key applications include:

- In Vitro Kinase Assays: To determine the inhibitory potency and selectivity of CD 10899
  against PLK1 and other kinases.
- Cell-Based Proliferation Assays: To assess the anti-proliferative effects of CD 10899 on various cancer cell lines.
- Cell Cycle Analysis: To investigate the effects of CD 10899 on cell cycle progression, particularly induction of G2/M arrest.
- Apoptosis Assays: To determine if the inhibition of PLK1 by CD 10899 leads to programmed cell death.
- Western Blotting: To analyze the phosphorylation status of PLK1 downstream substrates.

## **Experimental Protocols**

The following are detailed protocols that can be adapted for the use of **CD 10899** in key experiments.

## In Vitro PLK1 Kinase Assay

This protocol is designed to measure the inhibitory activity of **CD 10899** against recombinant PLK1 enzyme.

Workflow Diagram:



Click to download full resolution via product page

Experimental workflow for an in vitro PLK1 kinase assay.

Materials:



- Recombinant human PLK1 enzyme
- PLK1 substrate (e.g., casein or a specific peptide)
- CD 10899
- ATP
- Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)
- ADP-Glo™ Kinase Assay Kit (or similar)
- 384-well white assay plates
- Multimode plate reader with luminescence detection

#### Procedure:

- Compound Preparation: Prepare a stock solution of CD 10899 in DMSO. Perform serial dilutions to obtain a range of concentrations.
- · Reaction Setup:
  - Add 1 μL of diluted CD 10899 or vehicle control (DMSO) to the wells of a 384-well plate.
  - Add 2 μL of diluted PLK1 enzyme solution.
  - Initiate the kinase reaction by adding 2 μL of the Substrate/ATP mixture.
- Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
- Signal Detection (using ADP-Glo™):
  - Add 5 µL of ADP-Glo™ Reagent to each well to terminate the reaction and deplete unused
     ATP. Incubate for 40 minutes at room temperature.
  - Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.



- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis: The luminescent signal is proportional to the amount of ADP produced and reflects the PLK1 kinase activity. Calculate the IC50 value of CD 10899 by plotting the percentage of inhibition against the log concentration of the compound.

## **Cell-Based Proliferation Assay**

This protocol is for assessing the anti-proliferative effect of **CD 10899** on cancer cell lines.

#### Workflow Diagram:



Click to download full resolution via product page

Experimental workflow for a cell-based proliferation assay.

#### Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- CD 10899
- Sterile, opaque-walled 96-well microplates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
- Multichannel pipette
- Plate reader with luminescence detection

#### Procedure:



- Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
- Compound Treatment: Prepare serial dilutions of CD 10899 in cell culture medium. Add the
  diluted compound to the appropriate wells. Include a vehicle control (DMSO).
- Incubation: Incubate the plate for a defined period (e.g., 72-96 hours).
- Assay Reagent Addition: Add CellTiter-Glo® reagent to each well and mix.
- Signal Stabilization: Incubate at room temperature to stabilize the luminescent signal.
- Data Acquisition: Read luminescence using a plate reader.
- Data Analysis: Calculate the concentration of CD 10899 that inhibits cell growth by 50% (GI50) by plotting the percentage of cell viability against the log concentration of the compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. In vitro kinase assay [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. In vitro NLK Kinase Assay PMC [pmc.ncbi.nlm.nih.gov]
- 5. Releases · comfyanonymous/ComfyUI · GitHub [github.com]
- 6. 2025 MG MGS5 170kW Trophy EV Long Range 64kWh 5dr Auto Automatic Estate Electric Automatic | in Dartford, Kent | Gumtree [gumtree.com]
- To cite this document: BenchChem. [Commercial Suppliers, Application Notes, and Protocols for CD 10899]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379854#commercial-suppliers-of-cd-10899]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com